molecular formula C8H4Cl2O2S2 B3377347 3-Chloro-1-benzothiophene-2-sulfonyl chloride CAS No. 128851-99-0

3-Chloro-1-benzothiophene-2-sulfonyl chloride

Cat. No.: B3377347
CAS No.: 128851-99-0
M. Wt: 267.2 g/mol
InChI Key: LITUWUFHSOPITQ-UHFFFAOYSA-N
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Description

3-Chloro-1-benzothiophene-2-sulfonyl chloride is an organic compound with the molecular formula C8H4Cl2O2S2 and a molecular weight of 267.15 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with a chlorine atom and a sulfonyl chloride group. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-benzothiophene-2-sulfonyl chloride typically involves the chlorination of 1-benzothiophene-2-sulfonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the reactants to a specific temperature to facilitate the substitution of the hydrogen atom with a chlorine atom on the benzothiophene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

    Sulfinic Acids and Thiols: Formed from reduction reactions.

Scientific Research Applications

3-Chloro-1-benzothiophene-2-sulfonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of novel drugs and therapeutic agents due to its ability to form bioactive molecules.

    Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

    Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1-benzothiophene-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    1-Benzothiophene-2-sulfonyl chloride: Lacks the chlorine substituent on the benzothiophene ring.

    3-Bromo-1-benzothiophene-2-sulfonyl chloride: Contains a bromine atom instead of a chlorine atom.

    3-Fluoro-1-benzothiophene-2-sulfonyl chloride: Contains a fluorine atom instead of a chlorine atom.

Uniqueness

3-Chloro-1-benzothiophene-2-sulfonyl chloride is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. The chlorine substituent can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its unsubstituted or differently substituted analogs .

Properties

IUPAC Name

3-chloro-1-benzothiophene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITUWUFHSOPITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250899
Record name 3-Chlorobenzo[b]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128851-99-0
Record name 3-Chlorobenzo[b]thiophene-2-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128851-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobenzo[b]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1-benzothiophene-2-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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